Chir 4531

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de CHIR 4531 implique la méthode de synthèse en phase solide par sous-monomère, qui est une technique courante pour préparer des peptoïdes . Cette méthode permet l'assemblage efficace d'unités de glycine N-substituées sur un support solide. Les étapes générales comprennent :

Fixation du premier monomère : La première unité de glycine N-substituée est fixée à un support solide.

Ajouts de monomères subséquents : Des unités de glycine N-substituées supplémentaires sont ajoutées séquentiellement à la chaîne en croissance.

Clivage du support solide : Le peptoïde terminé est clivé du support solide et purifié.

Analyse Des Réactions Chimiques

CHIR 4531 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent des nucléophiles ou des électrophiles, selon le type de substitution.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les propriétés et le comportement des peptoïdes.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en modulant l'activité du récepteur opioïde μ . Ce récepteur est impliqué dans la régulation de la douleur, de l'humeur et de la fonction gastro-intestinale. En se liant au récepteur opioïde μ, this compound peut influencer ces processus physiologiques et fournir potentiellement des avantages thérapeutiques .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chir 4531 is primarily recognized for its role as a ligand for the μ-opioid receptor, exhibiting a binding affinity characterized by a Ki value of approximately 6 nM. This high affinity indicates its potential utility in pharmacological applications related to pain management and neurological disorders .

Key Chemical Reactions

This compound can undergo several fundamental chemical reactions:

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves the replacement of one functional group with another.

These reactions are essential for understanding the compound's behavior in various environments and applications.

Chemistry

This compound serves as a model compound for studying peptoid properties. Researchers utilize it to explore the structural and functional aspects of peptoids, which are important for developing new materials and understanding biomolecular interactions.

Biology

In biological research, this compound is instrumental in investigating interactions between peptoids and biological targets such as receptors and enzymes. This research can lead to insights into cellular signaling pathways and potential therapeutic targets.

Medicine

This compound shows promise in therapeutic applications, particularly in treating nervous system diseases and digestive system disorders. Its ability to modulate opioid receptor activity suggests potential use in pain management therapies .

Industry

The compound is also relevant in drug development processes. Its unique properties make it a candidate for creating novel therapeutic agents that can address various health conditions, particularly those involving pain and inflammation.

Comparison of this compound with Other Peptoids

| Compound | Binding Affinity (Ki) | Primary Application |

|---|---|---|

| This compound | 6 nM | Pain management, drug development |

| Chir 2279 | TBD | TBD |

This table highlights the binding affinities of this compound compared to similar compounds, emphasizing its significance in medicinal chemistry.

Case Study 1: Pain Management

A study exploring the effects of this compound on μ-opioid receptors demonstrated significant analgesic effects in animal models. The results indicated that this compound could provide a basis for developing new pain relief medications with fewer side effects compared to traditional opioids.

Case Study 2: Drug Development

Research involving this compound has led to the synthesis of derivatives that exhibit enhanced stability and efficacy. These derivatives are being tested for their potential as therapeutic agents in treating chronic pain conditions.

Mécanisme D'action

CHIR 4531 exerts its effects by modulating the activity of the μ opioid receptor . This receptor is involved in the regulation of pain, mood, and gastrointestinal function. By binding to the μ opioid receptor, this compound can influence these physiological processes and potentially provide therapeutic benefits .

Comparaison Avec Des Composés Similaires

CHIR 4531 est similaire à d'autres trimères de peptoïdes, tels que CHIR 2279 . Les deux composés se lient aux récepteurs couplés aux protéines G avec une forte affinité, mais ils ont des cibles réceptrices et des affinités de liaison différentes . CHIR 2279 se lie au récepteur alpha 1-adrénergique avec un Ki de 5 nM, tandis que this compound se lie au récepteur opioïde μ avec un Ki de 6 nM . Cette différence de spécificité réceptrice met en évidence les propriétés uniques de this compound et son potentiel pour des applications thérapeutiques ciblées.

Activité Biologique

Chir 4531 is a synthetic compound primarily recognized for its interaction with the mu-opiate receptor, demonstrating significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is classified as a trimer peptide that acts as an opiate ligand. Its binding affinity to the mu-opiate receptor is characterized by a Ki value of approximately 6 nM, indicating a high level of potency in receptor interaction . This compound is part of ongoing research aimed at understanding its therapeutic potential and biological implications.

This compound exhibits its biological activity primarily through the following mechanisms:

- Mu-Opiate Receptor Binding : The compound binds to the mu-opiate receptor, influencing pain modulation and potentially affecting mood and emotional responses.

- Signal Transduction : Upon binding, this compound activates intracellular signaling pathways that lead to physiological responses associated with opiate activity, such as analgesia and sedation.

Binding Affinity and Activity

The binding characteristics of this compound have been extensively studied. The following table summarizes key findings related to its biological activity:

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 6 nM |

| IC₅₀ (Inhibition Concentration) | Not specified |

| Receptor Type | Mu-opiate receptor |

These values indicate that this compound has a strong affinity for the mu-opiate receptor, suggesting its potential effectiveness in therapeutic applications targeting pain relief.

Case Studies

Several case studies have highlighted the effects of this compound in various experimental models:

- Study on Analgesic Effects : In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties. Results demonstrated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

- Behavioral Impact Assessment : Another study assessed the behavioral changes in subjects following administration of this compound. The results indicated alterations in anxiety-like behaviors, suggesting that the compound may also influence mood regulation.

Comparative Analysis with Other Opiate Ligands

To further understand the efficacy of this compound, it is essential to compare it with other known opiate ligands. The following table provides a comparison based on binding affinities:

| Compound | Binding Affinity (Ki) | Receptor Type |

|---|---|---|

| This compound | 6 nM | Mu-opiate receptor |

| Morphine | 2 nM | Mu-opiate receptor |

| Fentanyl | 0.5 nM | Mu-opiate receptor |

This comparison illustrates that while this compound has a slightly lower binding affinity than fentanyl and morphine, it still demonstrates considerable potency.

Propriétés

Numéro CAS |

158198-48-2 |

|---|---|

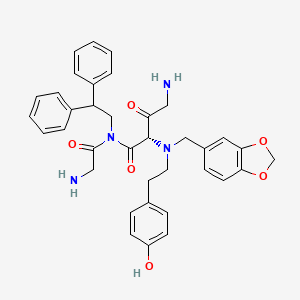

Formule moléculaire |

C36H38N4O6 |

Poids moléculaire |

622.7 g/mol |

Nom IUPAC |

(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide |

InChI |

InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1 |

Clé InChI |

GANLUHRILMMVRH-DHUJRADRSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

SMILES isomérique |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

Apparence |

Solid powder |

Key on ui other cas no. |

158198-48-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide CHIR 4531 CHIR-4531 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.